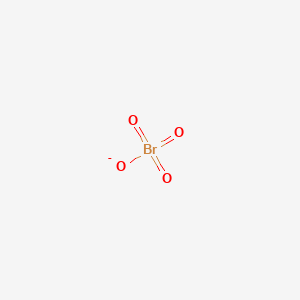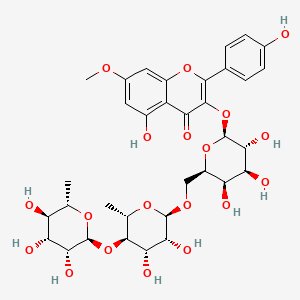
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one
Übersicht
Beschreibung
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one is a naturally occurring isocoumarin compound extracted from the plant Polygonum hydropiper . It has a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol . This compound is known for its various bioactive properties, including anti-inflammatory, antioxidant, and analgesic activities.
Vorbereitungsmethoden
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one can be synthesized through the condensation of two molecules of resveratrol under basic conditions. The reaction can be carried out in various solvents, including ethanol, methanol, and acetone. The product is then purified by column chromatography and its identity confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. Industrial production methods typically involve extraction from the methanol extract of Polygonum hydropiper roots .
Analyse Chemischer Reaktionen
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one undergoes several types of chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It undergoes substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of polygonolide .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which polygonolide exerts its effects involves its interaction with various molecular targets and pathways. It inhibits oxidative stress and related downstream responses, including inflammatory diseases . The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one is unique among isocoumarins due to its specific bioactive properties. Similar compounds include:
Resveratrol: A stilbenoid compound with antioxidant and anti-inflammatory properties.
Myricetin: A flavonoid with antioxidant and anti-inflammatory activities.
Quercetin: Another flavonoid known for its antioxidant and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
8-hydroxy-6-methoxy-3,4-dimethylisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6-7(2)16-12(14)11-9(6)4-8(15-3)5-10(11)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYICQTJIFNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C2=C1C=C(C=C2O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415135 | |
| Record name | Polygonolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100560-66-5 | |
| Record name | 8-Hydroxy-6-methoxy-3,4-dimethyl-1H-2-benzopyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100560-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polygonolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















